molecular formula C13H16F3O5P B14767025 (3-Trifluoromethylphenyl)diethylphosphonoacetate

(3-Trifluoromethylphenyl)diethylphosphonoacetate

Cat. No.: B14767025
M. Wt: 340.23 g/mol
InChI Key: UHSBMXJASKGKTF-UHFFFAOYSA-N
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Description

(3-Trifluoromethylphenyl)diethylphosphonoacetate is a chemical compound with the molecular formula C13H16F3O5P and a molecular weight of 340.23 g/mol . It is known for its applications in organic synthesis and is often used as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethylphenyl)diethylphosphonoacetate typically involves the esterification of (3-Trifluoromethylphenyl)acetic acid with diethyl phosphonoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is often subjected to distillation to remove any impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethylphenyl)diethylphosphonoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Trifluoromethylphenyl)diethylphosphonoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Trifluoromethylphenyl)diethylphosphonoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing its electron-withdrawing properties, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (3-Trifluoromethylphenyl)diethylphosphonoacetate makes it unique compared to other similar compounds. This group significantly enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions .

Properties

Molecular Formula

C13H16F3O5P

Molecular Weight

340.23 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl] 2-diethoxyphosphorylacetate

InChI

InChI=1S/C13H16F3O5P/c1-3-19-22(18,20-4-2)9-12(17)21-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3

InChI Key

UHSBMXJASKGKTF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)OCC

Origin of Product

United States

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